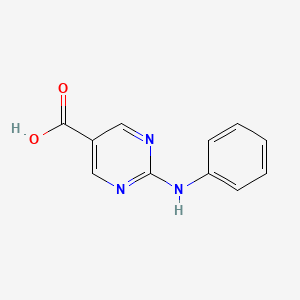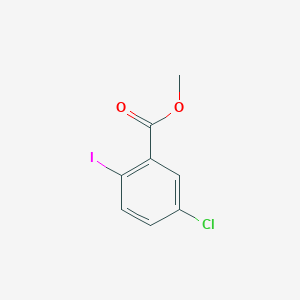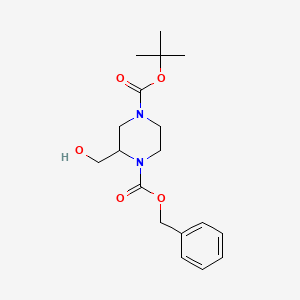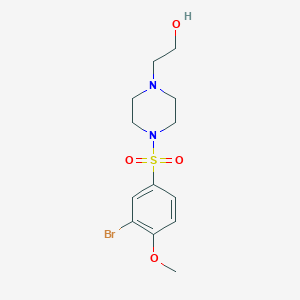
5-(Piperidin-4-Yl)-3-Propyl-1,2,4-Oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Piperidin-4-yl)-3-propyl-1,2,4-oxadiazole is a compound that belongs to the class of 1,2,4-oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring, a structure characterized by the presence of one oxygen and two nitrogen atoms. This class of compounds is known for its biological activities and potential therapeutic applications.
Synthesis Analysis
The synthesis of derivatives related to this compound involves multiple steps, starting from basic building blocks such as benzenesulfonyl chloride, ethyl isonipecotate, and various bromoacetamides. For instance, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide involves the conversion of benzenesulfonyl chloride to ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate, followed by further transformations to yield the target compounds . Similarly, other derivatives have been synthesized using different electrophiles and amidoxime in the presence of Carbonyl diimidazole (CDI) and K2CO3 .
Molecular Structure Analysis
The molecular structure of this compound derivatives has been elucidated using various spectroscopic techniques such as 1H-NMR, IR, and mass spectral data. Crystal structure studies, including single crystal X-ray diffraction, have been performed to confirm the structures of related compounds. Computational density functional theory (DFT) calculations have also been carried out to understand the reactive sites and the nature of the molecules .
Chemical Reactions Analysis
The chemical reactivity of 1,2,4-oxadiazole derivatives has been studied in the context of the Boulton–Katritzky rearrangement, which can lead to the formation of planar pyrazolines and pyrazoles. For example, 5-aryl-3-[2-(piperidin-1-yl)ethyl]-1,2,4-oxadiazoles have been shown to undergo this rearrangement under various conditions, leading to the formation of spiropyrazoline compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. These compounds exhibit moderate to strong biological activities, including antimicrobial and antifungal effects, as well as enzyme inhibition activity relevant to diseases like Alzheimer's . The antimicrobial activity has been linked to the presence of the piperidine or pyrrolidine ring in the structure . Additionally, some derivatives have shown promising anticancer properties, which are evaluated through in vitro assays .
properties
IUPAC Name |
5-piperidin-4-yl-3-propyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-2-3-9-12-10(14-13-9)8-4-6-11-7-5-8/h8,11H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZNJVSOGIPLGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80639913 |
Source


|
| Record name | 4-(3-Propyl-1,2,4-oxadiazol-5-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80639913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
902837-03-0 |
Source


|
| Record name | 4-(3-Propyl-1,2,4-oxadiazol-5-yl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=902837-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Propyl-1,2,4-oxadiazol-5-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80639913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[4-(Chloromethyl)phenoxy]acetonitrile](/img/structure/B1290584.png)



![7-Bromo-4-chloropyrido[3,2-d]pyrimidine](/img/structure/B1290596.png)
![2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol](/img/structure/B1290597.png)
![6-Bromo-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B1290598.png)


